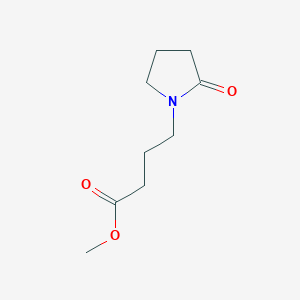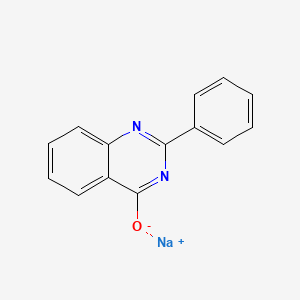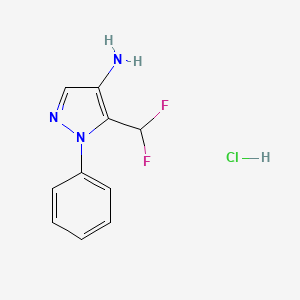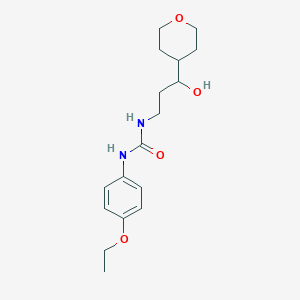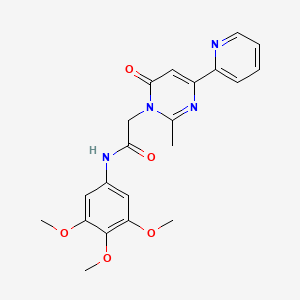
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A novel compound derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic properties, was synthesized and evaluated for its cytotoxic activity against three breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) as well as a normal cell line (NIH-3T3). This compound demonstrated good cytotoxicity on cancerous cell lines with IC50 values ranging from 27.7 to 39.2 µM, and low toxicity on the normal cell line (IC50 value > 100 µM), highlighting its potential as an anticancer agent (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Oxidation Reactivity
Research on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives using various oxidants revealed the formation of four distinct products, depending on the oxidant and reaction conditions. These findings are crucial for understanding the reactivity channels of this compound and its derivatives, potentially opening new avenues for the synthesis of novel compounds with improved biological activities (Sylvie L. Pailloux et al., 2007).
Antimicrobial and Antituberculosis Activity
The synthesis and in vitro evaluation of isoniazid clubbed pyrimidine derivatives for antimicrobial and antituberculosis activity revealed that the majority of these compounds exhibited good antibacterial, antifungal, and antituberculosis activities. This suggests that modifications incorporating pyrimidine and isoniazid moieties can enhance the antimicrobial efficacy of compounds, making them promising candidates for further drug development (Hetal I. Soni & N. Patel, 2017).
Crystal Structure Analysis
Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided valuable insights into the molecular conformations and hydrogen bonding patterns of these compounds. Such structural information is essential for understanding the physicochemical properties and potential biological interactions of these molecules (S. Subasri et al., 2016).
Anticancer and Antimicrobial Synthesis Efforts
Further synthesis efforts have led to the development of novel coumarin derivatives and pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing the versatility of the core structure in generating compounds with significant anticancer and antimicrobial activities. These efforts underline the potential of this compound and its derivatives in contributing to the development of new therapeutic agents (Lei Shi et al., 2020) and (A. Hossan et al., 2012).
Propriétés
IUPAC Name |
2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13-23-16(15-7-5-6-8-22-15)11-20(27)25(13)12-19(26)24-14-9-17(28-2)21(30-4)18(10-14)29-3/h5-11H,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJHMNUESVUXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

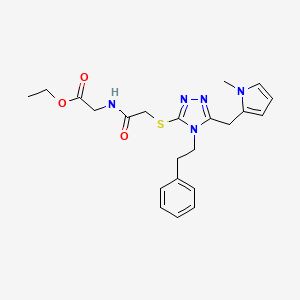
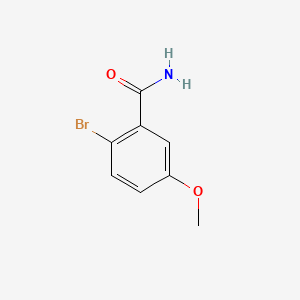

![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
